molecular formula C10H13ClO3S B6601071 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride CAS No. 2060052-50-6

5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B6601071
CAS No.: 2060052-50-6
M. Wt: 248.73 g/mol
InChI Key: VNCSDBOSSVIFRK-UHFFFAOYSA-N
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Description

5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a derivative of benzene, characterized by the presence of ethyl, methoxy, and methyl groups along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 5-ethyl-4-methoxy-2-methylbenzene using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Substituted Benzene Derivatives: From various substitution reactions.

Scientific Research Applications

5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is involved in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical syntheses and modifications of organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (sulfonyl chloride) groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-ethyl-4-methoxy-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-4-8-6-10(15(11,12)13)7(2)5-9(8)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCSDBOSSVIFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1)S(=O)(=O)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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